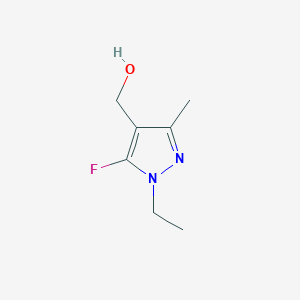

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol

Description

Structural Significance of Fluorinated Pyrazole Moieties

Fluorinated pyrazole derivatives occupy a distinctive position within the broader category of heterocyclic compounds, primarily due to the unique physicochemical properties imparted by the carbon-fluorine bond. The incorporation of fluorine atoms into pyrazole structures fundamentally alters the electronic distribution, lipophilicity, and metabolic stability of these molecules, resulting in enhanced bioavailability and improved binding affinity for target proteins. Research has demonstrated that more than twenty percent of marketed medications contain fluorine atoms, with nearly three hundred fluorine-containing drugs receiving official approval for therapeutic use, underscoring the critical importance of fluorinated compounds in pharmaceutical development.

The carbon-fluorine bond exhibits exceptional characteristics that distinguish it from other halogen-carbon bonds, including high polarization, significant electronegativity, and remarkable chemical stability. These properties contribute to the formation of strong dipole-dipole interactions within fluorinated molecules, influencing conformational preferences and molecular recognition processes. In pyrazole derivatives, the strategic placement of fluorine substituents can enhance the compound's ability to interact with biological targets through optimized electrostatic interactions and improved geometric complementarity.

Fluorinated pyrazole compounds have demonstrated superior therapeutic activities across multiple categories, including antiviral, anti-inflammatory, enzymatic inhibitory, and antimalarial applications. Specific examples include fluorinated pyrazole derivatives that function as human bradykinin receptor antagonists, showing remarkable activity with inhibitory concentration values in the nanomolar range. Additionally, fluorinated pyrazole-based heterocycles have been developed as modulators of metabotropic glutamate receptors for treating central nervous system disorders, exhibiting positive allosteric modulator effects with effective concentration values below one hundred nanomolar.

The synthetic accessibility of fluorinated pyrazoles has been significantly improved through the development of novel methodologies that enable the controlled introduction of fluorine atoms at specific positions on the pyrazole ring. These advances have facilitated the exploration of structure-activity relationships in fluorinated pyrazole series, leading to the identification of compounds with enhanced potency and selectivity compared to their non-fluorinated counterparts. The continued investigation of fluorinated pyrazole derivatives represents a promising avenue for the development of next-generation therapeutic agents with improved pharmacological profiles.

Historical Development of (1-Ethyl-5-Fluoro-3-Methyl-1H-Pyrazol-4-yl)methanol

The emergence of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol as a compound of scientific interest reflects the broader evolution of fluorinated heterocyclic chemistry over the past several decades. This specific derivative represents a convergence of multiple synthetic strategies developed for the preparation of substituted pyrazole compounds, combining traditional cyclization methodologies with modern fluorination techniques to achieve precise molecular architecture. The compound's development history is intrinsically linked to advances in selective fluorination chemistry and the growing recognition of fluorine's unique contributions to molecular properties and biological activity.

The synthetic pathway to (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol typically involves cyclization reactions employing carefully selected precursor molecules, with the most common approach utilizing the reaction of 1-ethyl-3,5-difluoropyrazole with formaldehyde in the presence of basic conditions. This synthetic strategy exemplifies the precision required in modern heterocyclic synthesis, where multiple functional groups must be introduced and positioned with high regioselectivity to achieve the desired molecular structure. The reaction conditions, typically conducted in organic solvents such as ethanol or methanol at temperatures ranging from sixty to eighty degrees Celsius, have been optimized to maximize yield while minimizing the formation of undesired regioisomers.

Industrial-scale production of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol has been facilitated by the implementation of continuous flow reactor systems and automated synthesis platforms, enabling enhanced process control and improved reproducibility. These technological advances have been crucial for achieving the high purity standards required for research applications, with purification protocols typically involving recrystallization, distillation, or chromatographic separation techniques. The compound's characterization has been extensively documented through various analytical methods, establishing its fundamental physical and chemical properties for research applications.

The development trajectory of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol illustrates the increasing sophistication of synthetic organic chemistry in producing complex heterocyclic molecules with precise substitution patterns. The compound's structural features, including the strategic positioning of the ethyl group at position 1, the fluorine atom at position 5, the methyl group at position 3, and the methanol functionality at position 4, represent deliberate design choices aimed at optimizing specific molecular properties. This level of structural control reflects the maturation of synthetic methodologies that enable chemists to access previously challenging molecular targets with high efficiency and selectivity.

Properties

IUPAC Name |

(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FN2O/c1-3-10-7(8)6(4-11)5(2)9-10/h11H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTXRURZTZFEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethyl and fluoro substituents in the presence of a reducing agent to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed coupling reactions and microwave-assisted synthesis are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halides and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Recent studies have shown that (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol exhibits significant cytotoxicity against various cancer cell lines. For example, it has been reported to induce apoptosis in A431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest efficacy comparable to existing antibiotics, making it a candidate for further development in treating bacterial infections.

Agricultural Science

The compound's unique structure allows it to function as a potential agrochemical agent. Research indicates that it may be effective in pest control due to its ability to disrupt metabolic pathways in target organisms.

Material Science

In material science, (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol is being explored for its properties as a ligand in coordination chemistry, which can lead to the development of new materials with specific electronic or optical properties.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated that it induces apoptosis through the activation of caspase pathways, highlighting its potential mechanism for anticancer activity.

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial effects using the agar diffusion method against various bacterial strains. The compound exhibited significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to three analogues (Table 1):

Table 1. Structural and Functional Comparison

Functional Group Impact on Properties

Hydrogen Bonding and Solubility: The methanol group in the target compound enables moderate hydrogen bonding, favoring solubility in polar solvents. In contrast, the acetic acid derivative (C₈H₉F₃N₂O₂) exhibits stronger polarity and higher solubility due to its carboxylic acid group . The diketone in the phenyl-substituted analogue (C₁₁H₁₀N₂O₂) reduces solubility due to increased hydrophobicity .

Electronic Effects :

- Fluoro (target compound) vs. Chloro (C₁₂H₁₁ClN₂O): Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to chlorine, which introduces steric bulk and alters electronic distribution .

The benzaldehyde group in C₁₂H₁₁ClN₂O introduces π-π stacking capabilities, useful in crystal engineering but may complicate synthetic purity .

Biological Activity

(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an ethyl group, a fluorine atom, and a hydroxymethyl substituent, which contribute to its reactivity and interaction with biological targets.

- IUPAC Name : (1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methanol

- Molecular Formula : C₇H₁₁FN₂O

- Molecular Weight : 158.17 g/mol

- Boiling Point : 265.5 ± 35.0 °C at 760 mmHg

- Density : 1.2 ± 0.1 g/cm³

The biological activity of (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The hydroxymethyl group allows for hydrogen bonding, enhancing its binding affinity to target proteins. It may inhibit the activity of certain enzymes involved in disease pathways, potentially leading to therapeutic effects against various conditions.

Antimicrobial Activity

Research indicates that (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol exhibits significant antimicrobial properties. It has been tested against a range of bacterial strains and fungi, showing promising results in inhibiting their growth.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

Antiviral Activity

The compound has also been evaluated for its antiviral potential, particularly against viruses that affect the respiratory system. Preliminary studies suggest it may inhibit viral replication, although further research is needed to elucidate the exact mechanisms involved.

Anticancer Potential

In vitro studies have demonstrated that (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol can induce apoptosis in cancer cell lines. For instance, it has shown cytotoxic effects against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 25 | Induction of apoptosis |

| Jurkat | 30 | Inhibition of cell proliferation |

Case Studies

A notable study investigated the compound's effect on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The study utilized flow cytometry to assess apoptosis markers, confirming that the compound triggers programmed cell death pathways.

Q & A

Q. What are the optimized synthetic routes for preparing (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methanol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of hydrazine derivatives with β-keto esters followed by fluorination and reduction. For example, refluxing ethanol with hydrazine hydrate and KOH under controlled pH conditions can yield pyrazole precursors, which are then fluorinated using agents like Selectfluor™ . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time (monitored via TLC). Post-synthetic purification via recrystallization (ethanol/water mixtures) enhances purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substitution patterns (e.g., ethyl, fluoro, and methyl groups) and methanol proton integration .

- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 189.1) .

- FTIR: O–H stretching (~3200–3400 cm) and C–F vibrations (~1100 cm) confirm functional groups .

- Elemental Analysis: Matches calculated C, H, N, F percentages to theoretical values .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation (ethanol/ethyl acetate). Data collection at low temperature (100 K) minimizes thermal motion. SHELXL refines atomic coordinates, while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding . Key parameters include bond lengths (C–F: ~1.34 Å, O–H: ~0.96 Å) and torsion angles to confirm spatial arrangement .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, particularly in resolving disordered substituents?

Methodological Answer: Disorder in flexible groups (e.g., ethyl or methanol moieties) requires partitioned occupancy models in SHELXL. Constraints (e.g., DFIX, ISOR) stabilize refinement. For fluorine atoms, anisotropic displacement parameters (ADPs) must be carefully modeled to avoid overfitting . Hydrogen bonding networks (e.g., O–H···N interactions) are analyzed using Mercury software to validate packing efficiency .

Q. How do intermolecular hydrogen bonds influence the solid-state stability of this compound?

Methodological Answer: Graph-set analysis (as per Etter’s rules) identifies recurring motifs:

Q. What strategies mitigate regioselectivity issues during fluorination of pyrazole intermediates?

Methodological Answer: Electrophilic fluorination (e.g., using N-fluoropyridinium salts) at low temperatures (−20°C) directs fluorine to the 5-position. Computational modeling (DFT) predicts reactive sites via Fukui indices. GC-MS monitors byproducts (e.g., 3-fluoro isomers), which are minimized by steric hindrance from the ethyl group .

Q. How does the compound’s stability vary under oxidative or thermal conditions, and what degradation products form?

Methodological Answer:

- Oxidative Stability: HPLC-PDA detects degradation under HO/UV, forming (1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)ketone via methanol oxidation.

- Thermal Stability: DSC shows endothermic melting (~120–122°C) followed by exothermic decomposition (>200°C). FTIR confirms C=O formation post-degradation .

Q. Can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic environments?

Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic attack sites. Solvent effects (PCM for ethanol) adjust activation energies. Experimental validation via F NMR tracks fluorine displacement in SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.